molecular formula C16H7Cl2NOS B14439229 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one CAS No. 76618-19-4

6,10-Dichloro-5h-benzo[a]phenothiazin-5-one

Cat. No.: B14439229
CAS No.: 76618-19-4
M. Wt: 332.2 g/mol
InChI Key: LONMCUOYVWZGAL-UHFFFAOYSA-N
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Description

6,10-Dichloro-5h-benzo[a]phenothiazin-5-one: is a chemical compound belonging to the phenothiazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenothiazine compounds .

Scientific Research Applications

Chemistry: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Medicine: Research has indicated that this compound and its derivatives possess anticancer properties. They have been studied for their ability to inhibit the growth of cancer cells and induce apoptosis .

Industry: In the industrial sector, phenothiazine derivatives are used as dyes and pigments. They are also employed in the production of antioxidants for lubricants and fuels .

Mechanism of Action

The mechanism of action of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets. The compound has been shown to interact with Type I signal peptidase (SPase), an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation . Additionally, its anticancer activity is attributed to its ability to induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Chloro-5H-benzo[a]phenothiazin-5-one
  • 5-Oxo-5H-benzo[a]phenothiazin-6-ylamino benzoic acid derivatives
  • 6-Chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine

Uniqueness: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacologically active compound .

Properties

CAS No.

76618-19-4

Molecular Formula

C16H7Cl2NOS

Molecular Weight

332.2 g/mol

IUPAC Name

6,10-dichlorobenzo[a]phenothiazin-5-one

InChI

InChI=1S/C16H7Cl2NOS/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H

InChI Key

LONMCUOYVWZGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)SC3=C(C2=O)Cl

Origin of Product

United States

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